6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be analyzed using various techniques such as UV-visible and NMR .Scientific Research Applications
Metabolic Pathways and Adduct Formation
Compounds similar to the mentioned fluoroquinolone are studied for their metabolic pathways and adduct formation in both human and rodent models. Research demonstrates that protein and DNA adduct levels in these models are dose-dependent and that metabolite profiles can significantly differ between species. This suggests that rodent models may not fully represent human responses to exposure, highlighting the need for human-specific data in assessing risk and therapeutic potential (Turteltaub et al., 1999).
Pharmacokinetics and Metabolites Identification
Studies on fluoroquinolone analogs, such as DX-8951, provide detailed insights into the metabolites formed in both humans and animal models. These studies focus on identifying and characterizing primary metabolites using techniques like HPLC and NMR, which helps in understanding the drug's pharmacokinetics and potential interactions (Atsumi et al., 2001).
Biomonitoring and Exposure Assessment
Research on heterocyclic aromatic amines, structurally similar to the fluoroquinolone , involves biomonitoring these compounds in human urine. This is crucial for assessing human exposure levels and understanding the metabolism of these compounds in vivo. Studies utilize advanced analytical methods to quantify specific metabolites, providing a basis for risk assessment related to dietary and environmental exposure (Stillwell et al., 1999).
Resistance Patterns and Public Health Implications
Studies on other fluoroquinolones have documented cases of reduced susceptibility in bacterial strains, which is critical for public health and antibiotic stewardship. Molecular studies, such as sequencing of specific bacterial genes, provide insights into resistance mechanisms, guiding treatment choices and informing drug development (Launay et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of quinoline derivatives research could involve the design and development of new drugs with potential antimicrobial activity . This could be achieved by modifying the structure of existing drug molecules, particularly a basic pharmacologically active structure could be altered by substituting different functional groups .
Properties
IUPAC Name |
6-fluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-6-10-17(11-7-15)22-20-14-26-23-19(4-3-5-21(23)25)24(20)28(27-22)18-12-8-16(2)9-13-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZNTEVKZUKCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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